

Technical Guide: Physicochemical Properties and Characterization of 3-Bromofluorobenzene-¹³C₆

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromofluorobenzene-¹³C₆

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Introduction

Isotopically labeled compounds are invaluable tools in pharmaceutical research and development, serving as internal standards in quantitative bioanalysis, tracers in metabolic studies, and probes in mechanistic investigations. **3-Bromofluorobenzene-¹³C₆** is the stable isotope-labeled analogue of 3-Bromofluorobenzene, a versatile building block in organic synthesis. This technical guide provides an in-depth overview of the molecular formula and weight of **3-Bromofluorobenzene-¹³C₆** and outlines the standard experimental protocol for its characterization.

Data Presentation: Molecular Formula and Weight

The incorporation of six Carbon-13 (¹³C) isotopes into the benzene ring of 3-Bromofluorobenzene results in a predictable increase in its molecular weight. The table below summarizes the key physicochemical properties of both the unlabeled compound and its ¹³C₆-labeled isotopologue.

Compound	Chemical Formula	Isotopic Composition	Molecular Weight (g/mol)
3-Bromofluorobenzene	C ₆ H ₄ BrF	Natural Abundance	175.00[1][2][3]
3-Bromofluorobenzene- ¹³ C ₆	¹³ C ₆ H ₄ BrF	99 atom % ¹³ C	180.95[4][5]

Experimental Protocols: Characterization by Mass Spectrometry

The verification of the molecular weight and the confirmation of isotopic enrichment for 3-Bromofluorobenzene-¹³C₆ are typically achieved through mass spectrometry (MS). This analytical technique measures the mass-to-charge ratio (m/z) of ionized molecules, providing precise molecular weight information.

Objective: To confirm the molecular weight and assess the isotopic purity of 3-Bromofluorobenzene-¹³C₆.

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR)) is preferred for its ability to provide accurate mass measurements, which allows for the unambiguous determination of elemental composition.

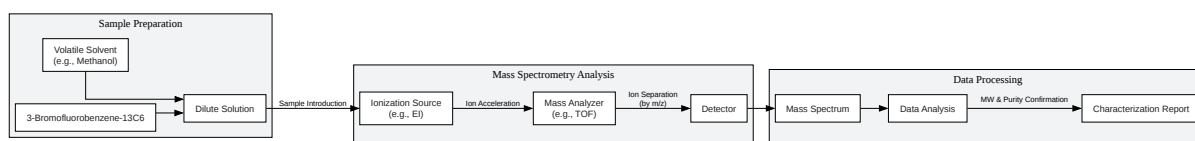
Methodology:

- Sample Preparation:** A dilute solution of the 3-Bromofluorobenzene-¹³C₆ standard is prepared in a volatile organic solvent, such as methanol or acetonitrile.
- Ionization:** The sample is introduced into the mass spectrometer. Electron Ionization (EI) is a common technique for small, volatile molecules like 3-Bromofluorobenzene. In EI, high-energy electrons bombard the sample molecules, leading to the formation of a molecular ion (M⁺) and various fragment ions.

- **Mass Analysis:** The ions are accelerated into the mass analyzer, where they are separated based on their m/z ratio. The analyzer is calibrated using a known standard to ensure high mass accuracy.
- **Detection:** The separated ions are detected, and their abundance is recorded as a function of their m/z , generating a mass spectrum.
- **Data Analysis:**
 - The mass spectrum is analyzed to identify the peak corresponding to the molecular ion of 3-Bromofluorobenzene- $^{13}\text{C}_6$. The expected m/z for the singly charged molecular ion ($[^{13}\text{C}_6\text{H}_4^{79}\text{BrF}]^+$) will be approximately 180.95.
 - The isotopic distribution pattern is examined to confirm the presence of the six ^{13}C atoms and the characteristic bromine isotope pattern (^{79}Br and ^{81}Br).
 - The isotopic purity is assessed by comparing the abundance of the fully labeled species ($^{13}\text{C}_6$) to any partially labeled or unlabeled species.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for the characterization of 3-Bromofluorobenzene- $^{13}\text{C}_6$ using mass spectrometry.



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Mass Spectrometry Workflow for Compound Characterization.

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- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties and Characterization of 3-Bromofluorobenzene-13C6]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12055716#molecular-weight-and-formula-of-3-bromofluorobenzene-13c6]

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